molecular formula C23H16N2O2 B2894516 4-(3-Nitrophenyl)-2,6-diphenylpyridine CAS No. 65130-18-9

4-(3-Nitrophenyl)-2,6-diphenylpyridine

Cat. No. B2894516
CAS RN: 65130-18-9
M. Wt: 352.393
InChI Key: MQXKTOQSYOFGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . The presence of the nitro group, which is a strong electron-withdrawing group, significantly affects the properties of the phenyl group .


Synthesis Analysis

While specific synthesis methods for “4-(3-Nitrophenyl)-2,6-diphenylpyridine” are not available, nitrophenols can generally be prepared by nitration of phenol or aniline followed by replacement of the amino group via its diazonium derivative .


Chemical Reactions Analysis

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

Scientific Research Applications

Photophysical Properties and Molecular Structures

  • 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its derivatives have been extensively studied for their photophysical properties. Investigations into these properties include the effects of protonation, synthesis of various derivatives, and analysis of their fluorescence responses. For example, a study on 2,6-diphenylpyridine-based fluorophores, which are closely related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine, revealed interesting insights into their UV/vis and emission spectra, highlighting their potential in photophysical applications (Wang et al., 2013).

Analytical and Sensory Applications

  • Certain derivatives of 4-(3-Nitrophenyl)-2,6-diphenylpyridine have been used as fluorescent sensors. These compounds are capable of monitoring photopolymerization processes and determining the efficiencies of superacid generation in photoinitiators. For instance, a study explored the use of diphenylpyridine derivatives as dual-purpose sensors for both free-radical photopolymerization progress and the evaluation of photogeneration efficiencies of superacids (Topa et al., 2020).

Biological Activities and DNA Binding

  • Some studies have explored the biological activities of nitrosubstituted compounds related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine. These include investigations into their interactions with DNA, as well as their potential antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Chemistry and Synthesis

  • The synthesis and chemical behavior of 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its analogs are a significant area of interest. Research in this field includes the study of reactions under various conditions, synthesis methodologies, and analysis of structural and energetic properties. For example, the synthesis of diphenylpyridine isomers and their structural study provides valuable information about their stability and reactivity (Rocha et al., 2009).

Miscellaneous Applications

  • Additional studies have focused on the crystal structures of compounds involving 4-(3-Nitrophenyl)-2,6-diphenylpyridine, exploring their interactions and bonding characteristics. This research aids in understanding the material properties and potential applications in various fields, such as material science and molecular engineering (Hemalatha & Nagarajan, 2010).

Safety And Hazards

While specific safety and hazard information for “4-(3-Nitrophenyl)-2,6-diphenylpyridine” is not available, nitrophenols are generally considered hazardous and are poisonous .

Future Directions

Research into nitrophenols and related compounds continues to be a topic of interest. For example, the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation has been explored .

properties

IUPAC Name

4-(3-nitrophenyl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXKTOQSYOFGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)-2,6-diphenylpyridine

Citations

For This Compound
5
Citations
CK Chan, YH Chung, CC Wang - RSC advances, 2022 - pubs.rsc.org
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and …
Number of citations: 5 pubs.rsc.org
M Jabeen, N Aslam, S Anjum… - … IN CHEMICAL SCIENCES, 2021 - fcs.wum.edu.pk
Three different methods were used for the oxidation of dihydropyridines into pyridine derivatives. In two methods dimethyl sulfoxide (DMSO) was used as solvent and catalyst as well …
Number of citations: 0 fcs.wum.edu.pk
A Agrwal, S Verma, V Kumar, S Bhandari… - Organic Preparations …, 2023 - Taylor & Francis
Triaryl-substituted pyridines have found extensive application in such fields as supramolecular chemistry. 1 They exhibit antimalarial 2, anticonvulsant 3 and antimicrobial 4 activities. …
Number of citations: 2 www.tandfonline.com
SF Hojati, A Amiri, S Ghavidel - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
A magnetic nanocomposite based on graphene oxide was prepared. Fe 3 O 4 nanoparticles were loaded on graphene oxide sheets and GO-Fe 3 O 4 was covered by aniline-pyrrol …
Number of citations: 4 www.tandfonline.com
M Wang, Z Yang, Z Song… - Journal of Heterocyclic …, 2015 - Wiley Online Library
An efficient and green synthesis of 2,4,6‐triarylpyridines by a one‐pot three‐component condensation of aromatic aldehydes, substituted acetophenones, and ammonium acetate …
Number of citations: 18 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.